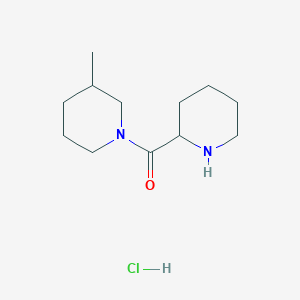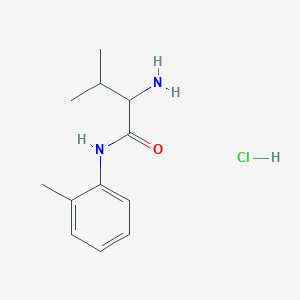![molecular formula C31H36BrN2O3P B1398484 ((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide CAS No. 400045-51-4](/img/structure/B1398484.png)
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a tert-butoxycarbonyl group, a bipyrrolidin group, and a triphenylphosphonium group. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines . The bipyrrolidin group suggests that the compound may have applications in the synthesis of complex organic molecules. The triphenylphosphonium group is often used in the formation of ylides, which are used in the Wittig reaction to form alkenes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
The triphenylphosphonium group in the compound suggests that it could potentially be used in Wittig reactions to form alkenes . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines , and could be removed under acidic conditions.
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition
Triphenylphosphonium alkyl ester salts, similar in structure to the compound , have been studied for their thermal decomposition properties. Research has shown that these compounds can undergo initial reactions with halide ions, leading to the formation of various ylides and phosphonium salts (Castañeda et al., 2008).
Antitumor Properties
Compounds structurally related to the queried molecule have been explored for their antitumor capabilities. For instance, specific triphenylphosphonium bromide derivatives have shown significant activity in certain types of leukemia (Dubois et al., 1978).
Protecting Groups in Organic Synthesis
These compounds can serve as protecting groups in organic synthesis. For example, silyl enol ethers have been used as protecting groups for the preparation of certain triphenylphosphonium salts, indicating a potential application for similar molecules (Moorhoff, 1997).
Cellular Imaging and Targeted Photocytotoxicity
Some oxovanadium(IV) complexes containing triphenylphosphonium groups have shown promising results in cellular imaging and targeted photocytotoxicity, which could have implications for similar compounds (Banik et al., 2014).
Synthesis of Phosphonic Analogs
There is research indicating the use of related triphenylphosphonium salts in the synthesis of phosphonic analogs of amino acids, which can be crucial in developing novel pharmaceuticals (Kolodyazhnaya et al., 2013).
Corrosion Inhibition
Research into organophosphorus corrosion inhibitors has highlighted the potential use of triphenylphosphonium salts, including methyl triphenylphosphonium bromide, in protecting metals from corrosion (Ming, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-yl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O3P.BrH/c1-31(2,3)36-30(35)32-21-19-24(23-32)33-22-20-28(29(33)34)37(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24,28H,19-23H2,1-3H3;1H/q+1;/p-1/t24-,28?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAMDLNJODGFF-UMBBOSETSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36BrN2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718744 | |
| Record name | [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide | |
CAS RN |
400045-51-4 | |
| Record name | [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



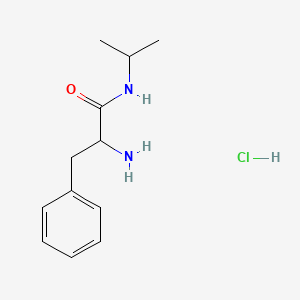
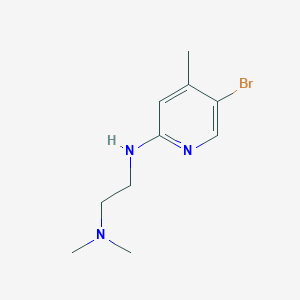
-methanone hydrochloride](/img/structure/B1398407.png)
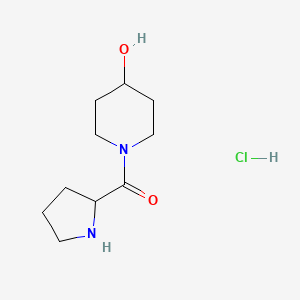
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
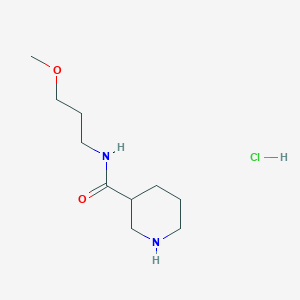

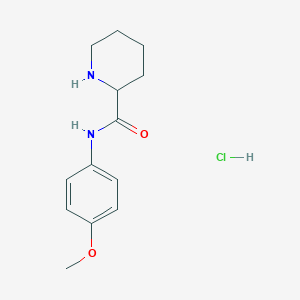

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
